molecular formula C11H22O2 B12563267 Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- CAS No. 180478-68-6

Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl-

Katalognummer: B12563267
CAS-Nummer: 180478-68-6
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: RMNCXEZCLGGIIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- is an organic compound with a complex structure It is a derivative of cyclohexanol, featuring additional functional groups that contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanol with 2-methoxy-1-methylethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used in hydrogenation reactions to achieve the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution Reagents: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the cellular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanol: The parent compound, lacking the additional functional groups.

    2-Methoxy-1-methylethyl derivatives: Compounds with similar side chains but different core structures.

    5-Methyl derivatives: Compounds with a methyl group at the same position but different overall structures.

Uniqueness

Cyclohexanol, 2-(2-methoxy-1-methylethyl)-5-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

180478-68-6

Molekularformel

C11H22O2

Molekulargewicht

186.29 g/mol

IUPAC-Name

2-(1-methoxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C11H22O2/c1-8-4-5-10(11(12)6-8)9(2)7-13-3/h8-12H,4-7H2,1-3H3

InChI-Schlüssel

RMNCXEZCLGGIIN-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1)O)C(C)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.